

Crystal Structure Analysis of 2-Bromo-3-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-nitroaniline

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of bromo-nitroaniline derivatives. While crystallographic data for **2-Bromo-3-nitroaniline** is not publicly available, this document presents a detailed analysis of the closely related isomer, 2-Bromo-4-nitroaniline, as a representative case study. The protocols for synthesis, single-crystal X-ray diffraction, and data refinement are outlined, offering a foundational understanding for researchers in crystallography, medicinal chemistry, and drug development. The structural features of 2-Bromo-4-nitroaniline, including intramolecular interactions and crystal packing, are discussed in detail. This guide aims to serve as a valuable resource for scientists engaged in the structural characterization of small organic molecules.

Introduction

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical and physical properties. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and understanding drug-receptor interactions. **2-Bromo-3-nitroaniline** is an aromatic compound with potential applications as a synthetic intermediate in the pharmaceutical and agrochemical industries.^[1] A thorough understanding of its solid-state structure is crucial for predicting its behavior and for the rational design of new molecular entities.

Despite its importance, a definitive single-crystal X-ray structure of **2-Bromo-3-nitroaniline** has not been reported in publicly accessible databases. Therefore, this guide utilizes the comprehensive data available for the structural isomer, 2-Bromo-4-nitroaniline, to illustrate the process of crystal structure analysis. The methodologies and interpretation presented herein are directly applicable to the study of **2-Bromo-3-nitroaniline**, should suitable crystals be obtained.

Experimental Protocols

Synthesis of 2-Bromo-4-nitroaniline

A common synthetic route to 2-Bromo-4-nitroaniline involves the bromination of 4-nitroaniline. The following protocol is adapted from established literature methods.[\[2\]](#)[\[3\]](#)

Materials:

- 4-Nitroaniline
- Ammonium bromide
- Acetic acid
- Hydrogen peroxide (35%)
- Dichloromethane
- Methanol

Procedure:

- To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.
- Stir the mixture at room temperature.
- Slowly add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.
- Continue stirring at room temperature for 3 hours.

- Collect the resulting precipitate by filtration.
- Wash the precipitate with water.
- Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for accurate structure determination. The following outlines a general protocol for data collection.

Instrumentation:

- Bruker Kappa APEXII CCD diffractometer or similar
- Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Graphite monochromator

Procedure:

- Crystal Mounting: A suitable single crystal (e.g., $0.26 \times 0.12 \times 0.10 \text{ mm}$) is mounted on a goniometer head.
- Data Collection: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. Diffraction data are collected using ω scans.
- Cell Refinement and Data Reduction: The collected data are processed to refine the unit cell parameters and reduce the data to a set of unique reflections.
- Absorption Correction: An absorption correction is applied to the data to account for the absorption of X-rays by the crystal.

Data Presentation: Crystallographic Data for 2-Bromo-4-nitroaniline

The following tables summarize the crystallographic data and refinement details for 2-Bromo-4-nitroaniline.[\[2\]](#)[\[3\]](#)

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical formula	C ₆ H ₅ BrN ₂ O ₂
Formula weight	217.03
Temperature	296(2) K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	Pna2 ₁
Unit cell dimensions	a = 11.098(3) Å b = 16.763(4) Å c = 3.9540(9) Å
Volume	735.6(3) Å ³
Z	4
Density (calculated)	1.960 Mg/m ³
Absorption coefficient	5.53 mm ⁻¹
F(000)	424
Crystal size	0.26 × 0.12 × 0.10 mm
Theta range for data collection	3.1 to 28.6°
Reflections collected	4932
Independent reflections	1542 [R(int) = 0.058]
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1542 / 1 / 100
Goodness-of-fit on F ²	1.00
Final R indices [I>2σ(I)]	R1 = 0.039, wR2 = 0.092
R indices (all data)	R1 = 0.071, wR2 = 0.101
Absolute structure parameter	0.01(2)
Largest diff. peak and hole	0.50 and -0.62 e.Å ⁻³

Structural Analysis and Visualization

Molecular and Crystal Structure of 2-Bromo-4-nitroaniline

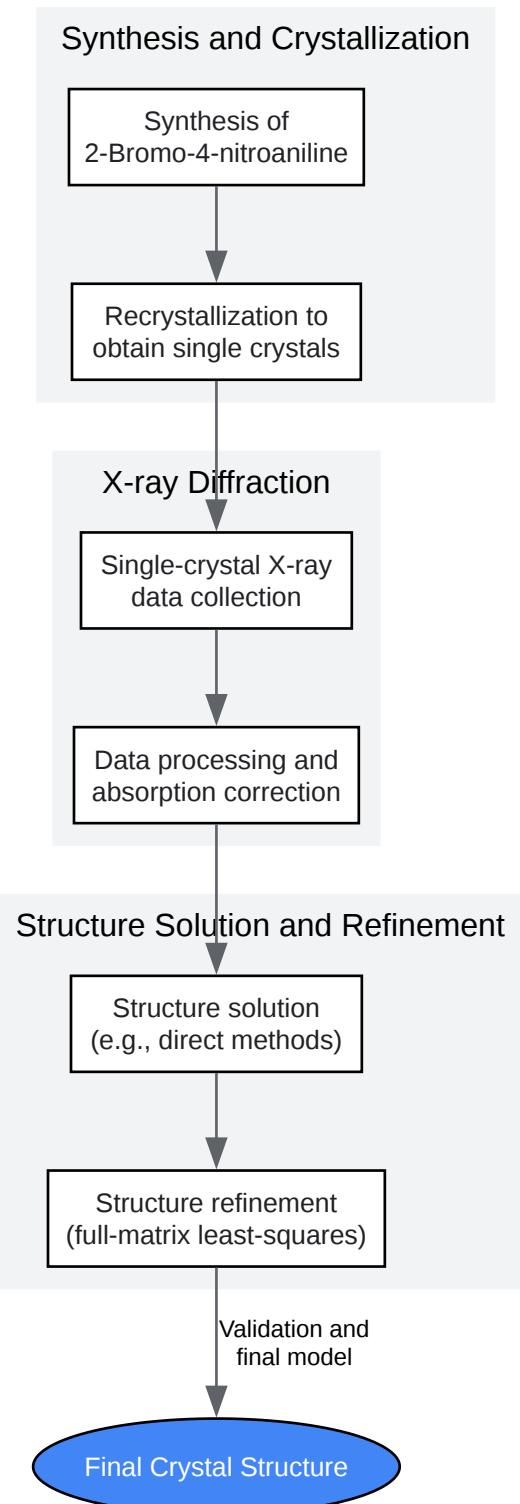
In the crystal structure of 2-Bromo-4-nitroaniline, the molecule is essentially planar.[2][3] The dihedral angle between the nitro group and the aromatic ring is $4.57(4)^\circ$.[2][3] A key feature is the presence of an intramolecular N—H…Br hydrogen bond, which results in the formation of a planar five-membered ring.[2][3] This ring is nearly coplanar with the aromatic ring, with a dihedral angle of $1.64(6)^\circ$.[2][3]

The crystal packing is stabilized by intermolecular N—H…N and N—H…O hydrogen bonds, which link the molecules into a three-dimensional network.[2][3]

Diagrams

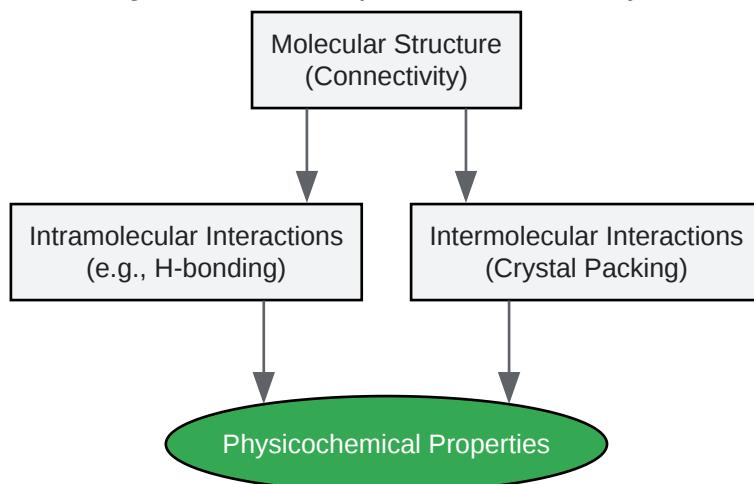
The following diagrams illustrate the experimental workflow and the logical relationship of the structural analysis process.

Experimental Workflow for Crystal Structure Analysis

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Caption: Experimental workflow from synthesis to final crystal structure determination.

Logical Relationship in Structural Analysis

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